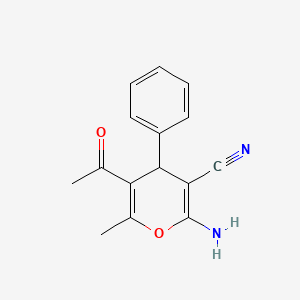![molecular formula C13H13N3O3S3 B1224318 4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B1224318.png)
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE typically involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-thiol with 4-acetamidophenyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The acetic acid ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and methylthio group are believed to play a crucial role in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes, receptors, and DNA.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of the compound.
4-Acetamidophenyl acetic acid: Another precursor used in the synthesis.
2-[[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio]acetic acid: A related compound with similar structural features.
Uniqueness
4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3O3S3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H13N3O3S3/c1-8(17)14-9-3-5-10(6-4-9)19-11(18)7-21-13-15-12(20-2)16-22-13/h3-6H,7H2,1-2H3,(H,14,17) |
Clave InChI |
WYXLBPTZZJUUSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NC(=NS2)SC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC(=O)CSC2=NC(=NS2)SC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)
![3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B1224238.png)
![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)
![N-[1-[[anilino(sulfanylidene)methyl]amino]-2,2,2-trichloroethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1224243.png)

![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)

![3-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B1224249.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)

![(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1224255.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1224257.png)
![3,3,3-Trifluoro-2-hydroxy-2-[4-[methoxycarbonyl(methyl)amino]phenyl]propanoic acid methyl ester](/img/structure/B1224259.png)
